molecular formula C13H17NO5 B13045419 (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid CAS No. 1228548-57-9

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B13045419
CAS No.: 1228548-57-9
M. Wt: 267.28 g/mol
InChI Key: CBJVTWUVPXQONY-JTQLQIEISA-N
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Description

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is a chiral, Boc-protected amino acid derivative that serves as a critical synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring a stereospecific center and a protected amine group, makes it particularly valuable for the synthesis of complex peptide-based compounds and for use in structure-activity relationship (SAR) studies. Compounds with this core scaffold are of significant interest in medicinal chemistry for the development of novel therapeutics. Recent groundbreaking research has identified small molecules that target the SHOC2 protein and disrupt its interaction with oncogenic NRAS(Q61*) mutants, a key driver in certain cancers, notably melanoma . The tert-butoxycarbonyl (Boc) protecting group is essential in multi-step synthetic routes, as it provides stability during reactions and can be selectively removed under mild acidic conditions. This product is intended for research applications only, specifically in the fields of chemical biology, drug discovery, and peptide synthesis. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes in humans.

Properties

CAS No.

1228548-57-9

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2S)-2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

CBJVTWUVPXQONY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group using the Boc group. The process begins with the starting material, which is often an amino acid or a related compound. The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral center.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid is often used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of peptides and other biologically active compounds.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from undesired reactions, allowing for selective modifications of other functional groups. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound’s 2-hydroxyphenyl group distinguishes it from analogs with alicyclic or heterocyclic substituents:

  • Ortho-hydroxyphenyl vs. para-hydroxyphenyl: The 2-hydroxyphenyl group may form intramolecular hydrogen bonds, enhancing stability but reducing solubility compared to the 4-hydroxyphenyl analog (CAS 53249-34-6, C₁₃H₁₇NO₅, MW 267.28) .
  • Alicyclic substituents: Compounds like (S)-2-((Boc)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 394735-65-0, C₁₃H₂₁F₂NO₄, MW 293.31) exhibit higher lipophilicity (predicted density: 1.21 g/cm³) and boiling points (410.7°C), favoring membrane permeability .

Stereochemical Influence

The (S)-configuration is conserved across analogs, such as Boc-L-cyclobutylglycine (CAS N/A, C₁₁H₁₉NO₄), which is used in PI3K inhibitor synthesis. Stereoisomerism in brominated derivatives (e.g., ’s 8a–8c) demonstrates drastic biological activity variations, underscoring the importance of chirality .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties
Target Compound (2-hydroxyphenyl) C₁₃H₁₇NO₅ 267.28 (est.) High polarity, intramolecular H-bonding
4-Hydroxyphenyl Analog C₁₃H₁₇NO₅ 267.28 Irritant (H315, H319), para-substitution
4,4-Difluorocyclohexyl Analog C₁₃H₂₁F₂NO₄ 293.31 Lipophilic, high boiling point
Cyclobutyl Analog C₁₁H₁₉NO₄ 241.28 Compact substituent, PI3K applications

Biological Activity

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid, commonly referred to as Boc-tyrosine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic contexts.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₇NO₅
  • CAS Number : 315679-46-0
  • Molecular Weight : 267.28 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality, which influences its reactivity and biological interactions.

1. Anticancer Potential

Recent studies have indicated that derivatives of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit mitochondrial dehydrogenases (MDH1 and MDH2), which are crucial in cancer cell metabolism.

  • Inhibition Assays :
    • IC₅₀ values for various derivatives against MDH1 and MDH2 have been reported, showcasing that modifications at the phenolic ring can significantly enhance or reduce activity. For example, a derivative with an electron-donating group exhibited moderate inhibitory activity with IC₅₀ values of 6.18 μM for MDH1 and 1.5 μM for MDH2, while others showed even lower activity depending on structural changes .

2. Antimicrobial Activity

Boc-tyrosine derivatives have also been investigated for their antimicrobial properties. Some studies highlight their effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) :
    • Various compounds derived from Boc-tyrosine showed MIC values ranging from 20–40 µM against resistant strains of S. aureus, indicating a potential role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Boc-tyrosine derivatives has been extensively studied to optimize their biological activity:

ModificationEffect on ActivityIC₅₀ (μM)
-OMe group at meta positionLoss of activity6.18 (MDH1), 1.5 (MDH2)
-CN group substitutionSignificant loss of activityN/A
-OCF₃ at meta positionRegained activity0.94 (MDH1), 1.24 (MDH2)

This table summarizes key findings from SAR studies, indicating how specific functional groups influence the biological efficacy of the compound.

Case Study 1: Lung Cancer Treatment

A study focused on the impact of Boc-tyrosine derivatives in lung cancer cells demonstrated that certain compounds could significantly inhibit cell growth by targeting mitochondrial respiration pathways. The treatment led to a notable decrease in ATP production, suggesting a mechanism where energy metabolism is disrupted, thereby inhibiting tumor growth .

Case Study 2: Antimicrobial Efficacy

In another investigation, Boc-tyrosine derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that some compounds not only showed antibacterial properties but also had lower cytotoxicity compared to conventional antibiotics, making them suitable candidates for further development as therapeutic agents .

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